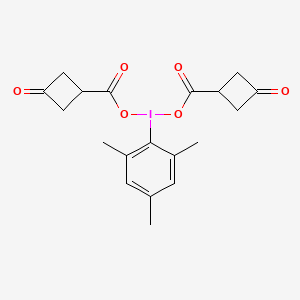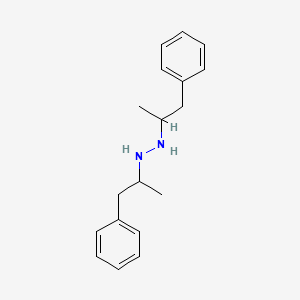![molecular formula C24H28O4 B14007495 [4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate CAS No. 5218-95-1](/img/structure/B14007495.png)
[4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate: is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This particular compound is characterized by its unique structure, which includes a butyl group, a methoxyphenyl group, and an acetate group attached to a dimethylchromen core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the Chromen Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a phenol derivative and an aldehyde under acidic conditions.
Introduction of the Butyl Group: This step often involves a Friedel-Crafts alkylation reaction where the chromen core is reacted with a butyl halide in the presence of a Lewis acid catalyst.
Acetylation: The final step involves the acetylation of the hydroxyl group on the chromen core using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the chromen core, potentially converting it to a dihydrochromen derivative.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydrochromen derivatives.
Substitution: Formation of various substituted chromen derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various drugs due to its versatile functional groups.
Agrochemicals: It can be used in the development of new agrochemicals with potential herbicidal or pesticidal activities.
Biology and Medicine:
Anticancer Research: Studies have shown that chromen derivatives exhibit cytotoxic activity against cancer cell lines, making this compound a potential candidate for anticancer drug development.
Antioxidant Properties: The compound may possess antioxidant properties, which can be explored for therapeutic applications.
Industry:
Material Science: The compound can be used in the synthesis of novel materials with specific optical or electronic properties.
Cosmetics: It can be incorporated into cosmetic formulations for its potential UV-absorbing properties.
Mécanisme D'action
The mechanism of action of [4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate involves its interaction with various molecular targets. For instance, in anticancer research, it may inhibit specific enzymes or receptors involved in cell proliferation. The methoxy group can enhance its binding affinity to these targets, while the acetate group can improve its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Chalcone Derivatives: These compounds share a similar chromen core and exhibit comparable biological activities.
Salicylic Acid Derivatives: These compounds also possess a phenolic structure and are known for their cytotoxic properties.
Uniqueness:
Structural Features: The presence of a butyl group and an acetate group distinguishes [4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate from other chromen derivatives.
Biological Activity: Its unique structure may confer specific biological activities that are not observed in other similar compounds, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
5218-95-1 |
|---|---|
Formule moléculaire |
C24H28O4 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
[4-butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate |
InChI |
InChI=1S/C24H28O4/c1-6-7-8-21-20-14-13-19(27-16(2)25)15-22(20)28-24(3,4)23(21)17-9-11-18(26-5)12-10-17/h9-15H,6-8H2,1-5H3 |
Clé InChI |
KPGFPMXNNFDIKI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C(OC2=C1C=CC(=C2)OC(=O)C)(C)C)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




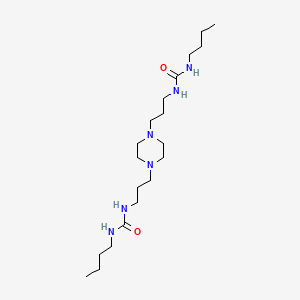
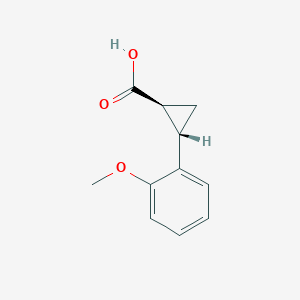




![manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14007455.png)
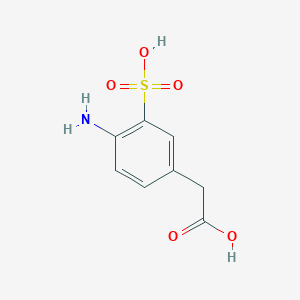

![2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine](/img/structure/B14007464.png)
